1,5-di-tert-butyl-2-methoxy-3-nitrobenzene
Description
Overview of Electronically and Sterically Hindered Benzene (B151609) Derivatives in Contemporary Organic Synthesis
Benzene derivatives that are heavily substituted, particularly with bulky groups, present unique challenges and opportunities in organic synthesis. Steric hindrance, the spatial congestion caused by large substituents, can significantly influence the reactivity of the aromatic ring and its functional groups. For instance, the presence of bulky groups like tert-butyl can impede the approach of reagents, making standard electrophilic aromatic substitution reactions difficult. pressbooks.pub This steric crowding can also dictate the regioselectivity of a reaction, favoring substitution at less hindered positions. jove.comjove.com
In disubstituted or polysubstituted benzenes, the interplay between the electronic effects (activating or deactivating) and steric effects of the substituents determines the outcome of chemical transformations. jove.comlibretexts.org For example, while a methoxy (B1213986) group is strongly activating and ortho-, para-directing, and a nitro group is strongly deactivating and meta-directing, their combined influence in a polysubstituted ring is further complicated by the steric demands of other substituents. libretexts.org Chemists often exploit these interactions to achieve specific substitution patterns that would otherwise be inaccessible, for example, by using large blocking groups to direct incoming substituents to a desired position before removing the blocking group. pressbooks.pub The study of such sterically hindered molecules is crucial for developing novel synthetic strategies and for understanding the fundamental principles of chemical reactivity.
Significance of Aromatic Nitro Compounds in Synthetic Methodologies and Chemical Transformations
Aromatic nitro compounds are a pivotal class of molecules in organic chemistry, serving as versatile building blocks and intermediates in a wide array of synthetic applications. rsc.orgresearchgate.net The nitro group is a strong electron-withdrawing group, a characteristic that deactivates the aromatic ring towards electrophilic substitution but also imparts unique reactivity. numberanalytics.comnih.gov This deactivation is a key consideration in multi-step syntheses. pressbooks.pub
The true synthetic utility of aromatic nitro compounds lies in the rich chemistry of the nitro group itself. It can be readily transformed into a variety of other functional groups, most notably through reduction to an amino group (-NH2). numberanalytics.comnumberanalytics.com This conversion is fundamental to the industrial synthesis of anilines and their derivatives, which are precursors to pharmaceuticals, dyes, pigments, and agrochemicals. researchgate.netnumberanalytics.comnumberanalytics.com Beyond reduction to amines, the nitro group can be converted into hydroxylamines and other nitrogen-containing functionalities under different reaction conditions. numberanalytics.com The presence of the nitro group is therefore a gateway to diverse chemical structures, making aromatic nitro compounds indispensable in the synthesis of complex organic molecules. rsc.orgnih.gov
Research Trajectories and Contemporary Interests in Highly Substituted Arenes
The synthesis and study of polysubstituted arenes are at the forefront of contemporary chemical research, driven by their prevalence in natural products, pharmaceuticals, and functional materials. rsc.org The specific arrangement of substituents on an aromatic core directly dictates the molecule's function, making the development of flexible and efficient synthetic methods a major focus. rsc.orgnih.gov
Modern research has moved beyond classical electrophilic substitution, exploring innovative strategies like organocatalytic benzannulation, which allows for the assembly of highly functionalized arene architectures from acyclic precursors under mild conditions. rsc.orgnih.gov These methods often provide better regioselectivity and can reduce the number of synthetic steps required to build complex aromatic systems. rsc.org Another area of active investigation is the study of highly substituted arynes, which are reactive intermediates that enable rapid functionalization of aromatic rings. researchgate.net Research also focuses on understanding the nuanced through-space electronic effects of substituents, which can dominate the molecular electrostatic potential of arenes, influencing their non-covalent interactions. nih.gov These advanced approaches are critical for accessing novel and structurally diverse aromatic compounds for a range of applications.
Defining the Academic Scope for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Research
The academic interest in this compound lies at the intersection of the principles outlined above. Its structure is a case study in competing electronic and steric effects. The molecule features:
Two bulky tert-butyl groups at the 1- and 5-positions, which impose significant steric hindrance around the aromatic ring.
An electron-donating methoxy group at the 2-position, which is an activating group.
An electron-withdrawing nitro group at the 3-position, which is a deactivating group.
This specific substitution pattern makes the compound an interesting target for synthetic and mechanistic studies. Research on this molecule could explore several avenues:
Synthesis: Developing efficient synthetic routes to this highly substituted arene, potentially overcoming the steric hindrance and directing effects of the existing groups.
Reactivity: Investigating its behavior in various chemical reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group, to understand how the unique combination of substituents influences its reactivity compared to simpler aromatic compounds.
Physicochemical Properties: Characterizing its electronic and conformational properties to provide data for computational models that aim to predict the behavior of complex aromatic systems.
The compound serves as a valuable model for probing the limits of established synthetic methods and for developing new strategies to control reactivity in sterically congested and electronically complex environments.
Compound Data
Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.
Table 1: Physicochemical Properties of Selected Compounds Data for related compounds is provided for context.
| Property | This compound | 1-tert-Butyl-2-methoxy-4-nitro-benzene | 1-Methoxy-3-nitrobenzene |
| CAS Number | 99758-42-6 bldpharm.com | 35292-23-0 lookchem.com | 555-03-3 nist.gov |
| Molecular Formula | C15H23NO3 | C11H15NO3 lookchem.com | C7H7NO3 nist.gov |
| Molecular Weight | 279.35 g/mol | 209.245 g/mol lookchem.com | 153.14 g/mol chemeo.com |
| Melting Point | Not available | 77.5 - 78.5 °C lookchem.com | Not available |
| LogP | Not available | 3.42410 lookchem.com | Not available |
Structure
3D Structure
Properties
CAS No. |
99758-42-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1,5-ditert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9H,1-7H3 |
InChI Key |
UHAHWRKGUIZWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1,5 Di Tert Butyl 2 Methoxy 3 Nitrobenzene
Mechanistic Investigations of Electrophilic Aromatic Substitution on Sterically Hindered Arenes
Electrophilic aromatic substitution (SEAr) on benzene (B151609) derivatives is a cornerstone of organic chemistry, typically proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. The rate and regioselectivity of these reactions are profoundly influenced by the electronic and steric nature of the substituents already present on the aromatic ring. In the case of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, the bulky tert-butyl groups, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitro group create a complex reactivity landscape.
Orientation and Activity in Subsequent Nitration Reactions
Further nitration of this compound presents a significant synthetic challenge due to the heavily substituted and sterically hindered nature of the aromatic ring. The existing substituents direct incoming electrophiles to specific positions. The methoxy group is a powerful activating group and directs ortho and para. The tert-butyl groups are also activating and ortho, para-directing. Conversely, the nitro group is a strong deactivating group and directs meta.
Considering the positions on the ring:
The C4 position is para to the methoxy group and ortho to a tert-butyl group.
The C6 position is ortho to the methoxy group and a tert-butyl group.
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| Methoxy (-OCH₃) | C2 | Activating (Resonance) | ortho, para |
| tert-Butyl (-C(CH₃)₃) | C1, C5 | Activating (Inductive) | ortho, para |
| Nitro (-NO₂) | C3 | Deactivating (Resonance & Inductive) | meta |
Halogenation and Sulfonation Studies: Regiochemical Control
Similar to nitration, halogenation and sulfonation reactions on this compound are dictated by the combined directing effects of the substituents and severe steric constraints.
Halogenation: In the bromination of methoxybenzene (anisole), the reaction is rapid and yields predominantly the para-bromo isomer. msu.edu For this compound, the C4 position is the only viable site for halogenation due to the steric blocking of the C6 position. The reaction would likely require forcing conditions due to the deactivating nitro group.
Sulfonation: Sulfonation is a reversible process, and the regiochemical outcome can be influenced by thermodynamic control. However, the steric environment of this compound would still heavily favor the formation of the C4-sulfonated product. The electrophile in sulfonation, SO₃ or its protonated form, is bulky, further emphasizing the importance of steric factors in directing the substitution.
Nucleophilic Reactivity of this compound and its Derivatives
The presence of a strong electron-withdrawing nitro group on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, a process where a nucleophile replaces a leaving group on the ring.
Examination of Nucleophilic Aromatic Substitution (SNAr) Potential
The SNAr mechanism typically requires the presence of one or more strong electron-withdrawing groups positioned ortho or para to a good leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov
In this compound, the nitro group is ortho to the methoxy group at C2. While an alkoxy group is not a premier leaving group, its departure can be facilitated under certain conditions. Studies on analogous systems, such as the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide, have shown that an alkoxy group can be displaced in an SNAr reaction, with the reaction showing high regioselectivity for the position ortho to the nitro group. nih.gov Therefore, it is conceivable that a strong nucleophile could attack the C2 position of this compound, leading to the displacement of the methoxy group. However, the steric hindrance from the two flanking tert-butyl groups would likely retard the rate of this reaction significantly, requiring harsh reaction conditions.
Reactions Involving the Nitro Group: Reduction Pathways and Products
The nitro group of this compound is susceptible to reduction by various reagents, leading to a range of nitrogen-containing functional groups. The nature of the product depends on the reducing agent and the reaction conditions.
Common reduction pathways and their expected products are outlined below:
| Reducing Agent / Conditions | Expected Product |
| H₂, Pd/C or Sn, HCl | Aniline (B41778) (1,5-di-tert-butyl-2-methoxy-3-aminobenzene) |
| Zn, NH₄Cl | Hydroxylamine (B1172632) |
| NaAsO₂ or Glucose in base | Azoxy compound |
| LiAlH₄ or Zn, NaOH | Azo compound |
The complete reduction to the corresponding aniline is a common and synthetically useful transformation. The intermediate products, such as nitroso and hydroxylamine derivatives, are often reactive and can undergo condensation reactions to form dimeric products like azo and azoxy compounds, especially under basic or neutral conditions.
Reactivity at the Methoxy Group: Demethylation and Ether Cleavage
The methoxy group in this compound is an ether linkage and can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com
The subsequent step depends on the nature of the carbon atoms attached to the oxygen. Cleavage can occur through either an SN1 or SN2 mechanism. masterorganicchemistry.com
SN2 Pathway: A nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon. In this case, attack would occur at the methyl group, leading to demethylation and the formation of 2,4-di-tert-butyl-6-nitrophenol (B1297931) and a methyl halide.
SN1 Pathway: This would involve the formation of a carbocation. Cleavage of the aryl-oxygen bond to form a phenyl cation is highly unfavorable.
Given the steric hindrance around the aromatic ring, an SN2 attack on the methyl group is the most probable mechanism for the cleavage of the methoxy group in this compound. Ethers with tertiary alkyl groups can cleave via an SN1 mechanism due to the formation of a stable carbocation, but this is not applicable to the aryl methoxy group in this compound. libretexts.org
Reactions Involving the tert-butyl Substituents of this compound
The reactivity of the tert-butyl groups in this compound is largely dictated by their steric bulk and the absence of benzylic hydrogens. These structural features render them resistant to many common chemical transformations, but also open the door to specific, often vigorous, reaction pathways.
De-tert-butylation Pathways and Mechanism
De-tert-butylation, the removal of a tert-butyl group from an aromatic ring, is a significant reaction pathway for sterically hindered compounds. While specific studies on the de-tert-butylation of this compound are not extensively documented, the mechanisms can be inferred from related sterically congested molecules.
In the context of related hindered compounds like 2,4,6-tri-tert-butylnitrosobenzene, reaction pathways can involve nitrenoid intermediates that lead to complex molecular rearrangements. researchgate.net For instance, the deoxygenation of a related nitrosobenzene (B162901) derivative yields products that are explained by the formation of a tri-tert-butylphenyl radical, followed by rearrangement and subsequent reactions. researchgate.net Another potential pathway, observed in different heterocyclic systems, is the photo-induced elimination of a tert-butyl group, suggesting that light can provide the energy needed to overcome the stability of the C-C bond. mdpi.com These examples suggest that de-tert-butylation of this compound would likely require radical- or photo-initiated pathways due to the inherent stability of the molecule.
Reactions at Alkyl Chains: Oxidation and Functionalization
The alkyl chains of the tert-butyl groups on this compound are generally unreactive towards traditional oxidation methods. The primary reason for this inertness is the lack of benzylic hydrogens—hydrogen atoms on the carbon directly attached to the aromatic ring. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which readily oxidize alkylbenzenes possessing benzylic hydrogens (e.g., toluene, ethylbenzene) to benzoic acid, are typically ineffective against tert-butylbenzene (B1681246) and its derivatives under standard conditions. libretexts.orgstackexchange.com
However, functionalization of the robust tert-butyl group is achievable under specific and often harsh conditions.
Oxidation to Carboxylic Acids: A notable exception to the group's inertness is its oxidation using nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C). google.com This process can convert tert-butyl groups attached to an aromatic ring into the corresponding carboxylic acid group. google.com The reaction is typically carried out in a solvent, such as trichlorobenzene, that is inert to the oxidizing agent. google.com
Catalytic Hydroxylation: Modern synthetic methods have enabled the functionalization of the strong C-H bonds within a tert-butyl group. An electron-poor manganese catalyst in a specialized solvent can activate hydrogen peroxide to generate a powerful manganese-oxo species. chemrxiv.org This species is capable of oxidizing the primary C-H bonds of a tert-butyl group to form a primary alcohol (a hydroxymethyl group), demonstrating a novel approach to functionalizing these sterically congested motifs. chemrxiv.org
Below is a table summarizing the reactivity of aromatic tert-butyl groups under various oxidative conditions.
| Oxidizing Agent/System | Conditions | Outcome for tert-Butyl Group | Reference |
| Potassium Permanganate (KMnO₄) | Standard aqueous | No reaction | libretexts.org |
| Nitrogen Dioxide (NO₂) | >160°C, inert solvent | Oxidation to Carboxylic Acid (-COOH) | google.com |
| Mn Catalyst / H₂O₂ | Nonafluoro-tert-butyl alcohol | Hydroxylation to Primary Alcohol (-CH₂OH) | chemrxiv.org |
Photochemical and Thermal Reactivity of this compound
The presence of a nitro group on the aromatic ring introduces a rich field of photochemical and thermal reactivity, significantly influenced by the other substituents.
Photo-induced Transformations of Aromatic Nitro Compounds
Aromatic nitro compounds are photochemically active, with reactions proceeding from electronically excited states. youtube.com The absorption of UV light promotes the molecule from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state, typically involving a π to π* transition. youtube.com While specific photochemical studies on this compound are limited, its behavior can be predicted based on general principles for this class of compounds.
Several key photoreactions are characteristic of aromatic nitro compounds:
Nitro-Nitrite Rearrangement: A common photochemical transformation is the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO). This is often followed by homolytic cleavage to form an aryloxy radical and nitric oxide. nih.gov This pathway is particularly favored in nitroaromatics where steric hindrance forces the nitro group out of the plane of the aromatic ring. nih.govnih.gov Given the presence of an adjacent tert-butyl group, it is plausible that the nitro group in this compound experiences sufficient steric strain to facilitate this rearrangement upon photoexcitation.
Deoxygenation and Nitrene Formation: In the presence of deoxygenating agents like triethyl phosphite, photo-excited nitroaromatics can be converted to aryl nitrenes. acs.org These nitrenes are highly reactive intermediates that can undergo various subsequent reactions, including insertion and cyclization.
Nucleophilic Aromatic Substitution: Photochemical conditions can reverse the typical directing effects of substituents in nucleophilic aromatic substitution. While a nitro group normally directs nucleophiles to the ortho and para positions under thermal conditions, photo-excitation makes the meta position susceptible to substitution. youtube.com For example, 3,4-dimethoxynitrobenzene (B134838) undergoes photochemical substitution specifically at the methoxy group that is meta to the nitro group. youtube.com This suggests that this compound could potentially undergo substitution at the C-5 position (meta to the nitro group), leading to displacement of the tert-butyl group.
The table below outlines common photochemical transformations for nitroaromatic compounds.
| Reaction Type | Description | Probable Intermediates | Reference |
| Nitro-Nitrite Rearrangement | Isomerization of -NO₂ to -ONO, followed by cleavage. | Excited triplet state, aryloxy radical | nih.gov |
| Deoxygenation | Removal of oxygen atoms from the nitro group. | Aryl nitrene | acs.org |
| Nucleophilic Substitution | Substitution of a group at the meta-position relative to the nitro group. | Excited triplet state (zwitterionic character) | youtube.com |
| Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from a solvent or another molecule. | Biradical species | tandfonline.com |
Thermal Rearrangements and Decomposition Pathways
The thermal stability of nitroaromatic compounds is a critical aspect of their chemistry, particularly for those with potential energetic properties. nih.gov The decomposition of these molecules upon heating is complex and can proceed through several competing pathways. The principal primary decomposition channels for nitroaromatics are nitro-nitrite isomerization and C-NO₂ bond cleavage. researchgate.net
Nitro-Nitrite Isomerization: Similar to the photochemical pathway, this involves the rearrangement of the nitro group to a nitrite, which is often the dominant pathway at lower temperatures. researchgate.net
C-NO₂ Bond Homolysis: At higher temperatures (typically above 500 K), the direct cleavage of the carbon-nitrogen bond to form an aryl radical and nitrogen dioxide becomes the faster and more dominant elementary reaction. researchgate.net The activation energy for this process in many nitroaromatic compounds is around 280 kJ/mol. researchgate.net
The thermal decomposition of nitrate (B79036) esters, a related class of energetic compounds, also typically proceeds via the homolytic cleavage of the O-NO₂ bond, indicating that the fission of the bond connecting the nitro functionality to the molecule is a common rate-determining step in thermal decomposition. uri.edu For this compound, it is expected that heating would lead to a competition between these pathways, with C-NO₂ bond cleavage likely dominating at high temperatures, leading to the formation of a 1,5-di-tert-butyl-2-methoxyphenyl radical and NO₂. The bulky tert-butyl groups may influence the decomposition kinetics through steric effects.
Theoretical and Computational Chemistry Studies of 1,5 Di Tert Butyl 2 Methoxy 3 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for investigating the electronic structure and predicting the reactivity of nitroaromatic compounds. acs.orgnih.gov These studies typically elucidate the influence of various substituents on the aromatic ring, affecting the molecule's stability and reaction pathways. acs.orgnih.gov For instance, the position and electronic nature of substituent groups can significantly alter the energetics of decomposition pathways in nitrobenzenes. acs.orgnih.gov
DFT is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the potential energy surface. For substituted nitrobenzenes, DFT calculations, often using functionals like PBE0, help in analyzing decomposition mechanisms, such as the cleavage of the carbon-nitro bond. acs.orgnih.gov However, no specific DFT studies have been published for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene to provide its optimized geometry or energy landscape.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for determining electronic structure. While these methods are computationally intensive, they provide valuable benchmarks for other computational techniques. For nitroaromatic compounds, ab initio studies can offer deep insights into their complex electronic states. mdpi.com A comprehensive search, however, did not yield any ab initio calculations performed specifically for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. mdpi.com In nitroaromatic compounds, the distribution and energies of these orbitals are heavily influenced by the substituents. mdpi.com Without specific calculations for this compound, a quantitative analysis of its HOMO-LUMO gap and its implications for reactivity cannot be provided.
Conformational Analysis and Steric Hindrance Modeling
The presence of bulky substituents, such as tert-butyl groups, introduces significant steric hindrance, which dictates the molecule's preferred conformation and can influence its reactivity.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the vast number of possible conformations of a flexible molecule. These methods could elucidate how the bulky tert-butyl groups and the methoxy (B1213986) group in this compound interact and influence the orientation of the nitro group relative to the benzene (B151609) ring. Such studies are critical for understanding how steric factors might affect the molecule's properties. Unfortunately, no such simulation data has been published for this specific compound.
The large tert-butyl groups are expected to create significant steric strain and impose considerable barriers to the rotation of the nitro and methoxy groups. The substitution of a nitro group in an ortho position to other substituents can lead to intramolecular repulsion or steric hindrance. nih.gov Quantifying these rotational barriers and the associated strain would require dedicated computational studies, which are currently not available for this compound.
Reaction Pathway Elucidation and Transition State Modeling
Theoretical and computational chemistry provides a framework for understanding the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the transition states that connect them.
Computational Prediction of Reaction Mechanisms and Intermediates
The nitration of aromatic compounds is a cornerstone of organic chemistry, and its mechanism has been a subject of extensive computational study. researchgate.netsci-hub.serushim.ru For a substituted benzene derivative such as this compound, the primary reaction of interest is electrophilic aromatic substitution. Computational models, particularly those using Density Functional Theory (DFT), can predict the mechanism of further nitration or other electrophilic attacks on the aromatic ring. nih.gov
The reaction is expected to proceed via the classical Ingold-Hughes polar mechanism, which involves the formation of a σ-complex, also known as an arenium ion or Wheland intermediate. nih.gov In this intermediate, the aromaticity of the ring is temporarily broken as the electrophile (e.g., NO₂⁺) forms a sigma bond with a carbon atom. nih.gov The formation of this σ-complex is typically the rate-limiting step in the reaction. nih.gov
Computational studies on related aromatic compounds have also explored an alternative single-electron transfer (SET) mechanism. researchgate.netresearchgate.net This pathway, which involves the transfer of an electron from the aromatic π-system to the nitronium ion, is now often considered part of a continuum with the polar mechanism. researchgate.net The specific pathway for this compound would depend on factors like the electrophile and solvent conditions, which can be modeled computationally.
The existing substituents—two bulky tert-butyl groups, an electron-donating methoxy group, and an electron-withdrawing nitro group—exert strong directing effects. Computational models would predict the most likely sites for further electrophilic attack by calculating the energies of the possible σ-complex intermediates. The methoxy group is a strong activating and ortho-, para-director, while the nitro group is a strong deactivating and meta-director. The large tert-butyl groups provide significant steric hindrance, which would also heavily influence regioselectivity.
Table 1: Illustrative Predicted Intermediates in Electrophilic Attack on this compound (Note: The following data is illustrative and represents typical outputs from computational studies, as specific research on this molecule is not publicly available.)
| Intermediate Type | Description | Predicted Relative Stability |
| σ-Complex (Wheland) | The electrophile attaches to a ring carbon, forming a tetrahedral center. | The stability depends on the position of attack, influenced by electronic and steric effects of the substituents. |
| π-Complex | An initial, loosely bound complex between the electrophile and the aromatic π-system. nih.gov | Generally less stable than the σ-complex and precedes it on the reaction coordinate. |
| SET Complex | A radical cation-molecule pair formed by single-electron transfer. researchgate.net | Its formation is favored by electron-rich aromatic systems. |
Determination of Activation Energies and Rate Constants
A key outcome of modeling reaction pathways is the determination of activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is calculated as the energy difference between the reactants and the transition state. DFT methods, such as the M06-2X functional, have been successfully used to calculate potential energy surfaces and locate transition states for the nitration of other aromatic compounds like benzene and phenol. nih.gov
For this compound, computational chemists would model the transition state structure for electrophilic attack at each possible position on the ring. The calculated activation energies would provide a quantitative measure of the regioselectivity, with the lowest energy barrier corresponding to the major product. These calculations can be performed for reactions in the gas phase or, more realistically, in solution by using a polarizable continuum model (PCM) to account for solvent effects. nih.gov
Once the activation energy is known, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST). This allows for a direct comparison between theoretical predictions and experimentally observed reaction rates.
Table 2: Illustrative Calculated Activation Energies for Further Nitration (Note: The following data is illustrative and represents typical outputs from computational studies, as specific research on this molecule is not publicly available.)
| Position of Attack | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| C4 | M06-2X | 6-311G(d,p) | PCM (Water) | 18.5 |
| C6 | M06-2X | 6-311G(d,p) | PCM (Water) | 22.1 |
Spectroscopic Parameter Prediction and Interpretation
Computational chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. These predictions can aid in the structural confirmation of this compound and provide a deeper understanding of its electronic and vibrational properties.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP. scielo.org.za Machine learning models are also emerging as a rapid and accurate alternative for predicting chemical shifts. rsc.orgsoton.ac.uk
For this compound, calculations would be performed on a geometry-optimized structure. The resulting theoretical chemical shifts can be correlated with experimental data to confirm assignments or even to distinguish between possible isomers. Calculations on related molecules show that modern computational methods can reproduce experimental shifts with good agreement. scielo.org.za
Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (Note: The following data is illustrative and represents typical outputs from computational studies, as specific research on this molecule is not publicly available.)
| Atom | Predicted ¹³C Shift (ppm) (GIAO/B3LYP) | Predicted ¹H Shift (ppm) (GIAO/B3LYP) |
| C-H (Aromatic) | ~110-120 | ~7.0-7.5 |
| C-OCH₃ | ~150-160 | - |
| C-NO₂ | ~145-155 | - |
| C-tert-butyl (Quaternary) | ~140-150 | - |
| C-tert-butyl (CH₃) | ~30-35 | - |
| OCH₃ | - | ~3.8-4.0 |
| C(CH₃)₃ | - | ~1.3-1.5 |
Vibrational Frequency Calculation and Assignment of IR/Raman Bands
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations are routinely used to compute the vibrational frequencies and intensities of these modes. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as stretching, bending, or torsional modes.
For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and tert-butyl groups, C-O stretching of the methoxy group, and various ring deformation modes. Asymmetrical stretching vibrations of substituted nitrobenzenes typically appear in the 1560-1490 cm⁻¹ region, while symmetric stretching occurs between 1370-1310 cm⁻¹. scielo.org.za The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the harmonic model.
Table 4: Illustrative Assignment of Key Vibrational Frequencies (Note: The following data is illustrative and represents typical outputs from computational studies, as specific research on this molecule is not publicly available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2870 | Strong |
| NO₂ Asymmetric Stretch | ~1530 | Strong (IR) |
| NO₂ Symmetric Stretch | ~1350 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| NO₂ Scissoring | ~850 | Medium |
Prediction of UV-Vis Spectra and Electronic Excitations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. scielo.org.za The calculation yields the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the substituted aromatic ring. The calculations would identify the specific molecular orbitals involved in the most significant electronic excitations, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For example, in a related molecule, 4-nitroanisole, the major absorption peak is observed around 300-350 nm. nist.gov The presence of the bulky tert-butyl groups might cause slight shifts in the absorption maxima compared to simpler analogs.
Table 5: Illustrative Predicted Electronic Transitions (TD-DFT) (Note: The following data is illustrative and represents typical outputs from computational studies, as specific research on this molecule is not publicly available.)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~330 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | ~285 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | ~250 | 0.45 | HOMO → LUMO+1 |
Solvation Effects and Intermolecular Interactions in Computational Studies
Although no direct research on this compound is available, we can infer the types of investigations that would be conducted based on studies of similar molecules.
Solvation Effects: The solubility and stability of a compound are significantly influenced by its interaction with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM) or Density Functional Theory (DFT) with explicit solvent molecules, are typically employed to study these effects. These models can predict how the electronic structure and geometry of this compound would change in various solvents, from nonpolar to polar. Key parameters that would be investigated include:
Solvation Free Energy: The energy change when the molecule is transferred from a vacuum to a solvent, indicating its solubility.
Dipole Moment Changes: How the molecule's polarity is affected by the solvent, which influences its interactions with other polar molecules.
Spectroscopic Shifts: Predicting how the presence of a solvent would alter the compound's spectroscopic signatures (e.g., UV-Vis, NMR).
Intermolecular Interactions: The ways in which molecules of this compound interact with each other or with other chemical species are crucial for understanding its condensed-phase behavior. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular calculations with basis set superposition error (BSSE) correction are used to analyze these forces. For this compound, the primary interactions would likely involve:
Van der Waals Forces: Arising from the bulky tert-butyl groups and the benzene ring.
Dipole-Dipole Interactions: Due to the polar nitro and methoxy groups.
Potential for Weak Hydrogen Bonding: C-H···O interactions involving the methoxy and nitro groups.
Detailed computational studies would typically generate data on interaction energies, geometric parameters of interacting dimers or clusters, and an analysis of the nature of these interactions (e.g., electrostatic, dispersion, induction).
The lack of such specific data for this compound highlights a gap in the current scientific literature. Future computational research on this compound would be invaluable for building a complete chemical profile and could pave the way for its potential use in various fields of chemical science.
Extensive Research Yields No Publicly Available Data on the Synthetic Applications of this compound
Despite a comprehensive investigation utilizing multiple search strategies, including the use of its CAS number (99758-42-6), no scientific literature or publicly accessible data could be found detailing the application of this compound as a synthetic building block or precursor for the specified chemical transformations and materials.
The initial request outlined a detailed article structure focusing on the utility of this compound in several advanced synthetic applications. These included its role in the synthesis of complex polycyclic aromatic compounds and heterocycles through methods like annulation reactions, as well as its potential in forming bridged and spirocyclic systems. Furthermore, the proposed article was to explore the derivatization of this compound into precursors for functional materials such as polymers, organic electronic materials, liquid crystals, and components for supramolecular assembly.
While the compound is commercially available, indicating its synthesis is known, there is a notable absence of published research in peer-reviewed journals, patents, or other scientific databases that describes its use in the specific contexts requested. Searches for related but distinct compounds, as well as for the general synthetic methodologies mentioned, yielded a significant body of literature. However, none of these sources mention or allude to the use of this compound.
This lack of available information prevents the generation of a scientifically accurate and informative article as per the provided outline. The creation of such an article would require detailed research findings, which appear to be non-existent in the public domain for this specific chemical compound.
Therefore, it is concluded that the synthetic utility of this compound in the specified areas has not been a subject of published scientific inquiry, or such research is proprietary and not publicly disclosed.
Application of 1,5 Di Tert Butyl 2 Methoxy 3 Nitrobenzene As a Synthetic Building Block and Precursor
Synthesis of Advanced Organic Intermediates for Further Transformations
The inherent functionalities of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene allow for its conversion into a variety of complex organic intermediates. The nitro group can be readily reduced to an amine, while the methoxy (B1213986) group can be cleaved to a phenol, providing two distinct points for further chemical elaboration. The bulky tert-butyl groups play a crucial role in directing the regioselectivity of subsequent reactions and can provide a chiral environment in downstream applications.
The molecular framework of this compound is a valuable starting point for the creation of chiral auxiliaries and ligands. The steric bulk of the tert-butyl groups is instrumental in establishing stereocontrol. A common synthetic route involves the reduction of the nitro group to form the corresponding aniline (B41778), 2,4-di-tert-butyl-6-methoxyaniline. This aniline can then be transformed into more complex structures.
For example, related aminophenols, such as 2,4-di-tert-butyl-6-aminophenol, are known to react with chiral aldehydes to form chiral Schiff bases, which are important ligand precursors. researchgate.net The reaction of 2,4-di-tert-butyl-6-aminophenol with (–)-myrtenal, a chiral aldehyde derived from a natural terpene, yields a chiral salicylaldimine ligand. researchgate.net This demonstrates a pathway where the di-tert-butylated aromatic amine core, derivable from the title compound, serves as the foundation for a new chiral ligand. The synthesis of N-C axially chiral aminophosphines has also been demonstrated with structurally similar 2-tert-butyl-aniline derivatives, where the rotational barrier around the N-C bond is influenced by the substituents, a key feature for creating atropisomeric ligands. researchgate.net
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | Reducing Agent (e.g., H₂, Pd/C) | 2,4-di-tert-butyl-6-methoxyaniline | General Reduction |
| 2 | Related 2,4-di-tert-butyl-6-aminophenol | (–)-Myrtenal, Ethanol | Chiral Schiff Base (Imine) | researchgate.net |
This compound is a key precursor for constructing the core structures of molecules designed for biological applications. The primary synthetic utility comes from the reduction of the nitrobenzene (B124822) moiety to an aniline. The resulting 2,4-di-tert-butyl-6-methoxyaniline serves as a versatile intermediate for further elaboration.
This aniline precursor can undergo a wide array of transformations. For instance, it can be subjected to diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents at the position formerly occupied by the amino group. The methoxy group can be cleaved to reveal a phenol, opening another avenue for functionalization, such as etherification or esterification. These transformations allow chemists to build complex molecular scaffolds. Aniline, the parent compound of this intermediate class, is a well-established starting material for the synthesis of pharmaceuticals, pesticides, and dyes. hpc-standards.com The strategic placement of the bulky tert-butyl groups can also be used to lock in specific conformations or to sterically protect adjacent functional groups during a synthetic sequence.
| Transformation | Functional Group Targeted | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| Nitro Group Reduction | -NO₂ | H₂, Pd/C; Fe/HCl; SnCl₂ | Primary Amine (-NH₂) |
| Ether Cleavage | -OCH₃ | BBr₃; HBr | Phenol (-OH) |
| Diazotization & Substitution | -NH₂ (from reduced nitro group) | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN, etc. |
Development of High-Purity Reference Standards for Analytical Chemistry
In analytical chemistry, high-purity reference standards are essential for the accurate identification and quantification of substances. Compounds like this compound, with their unique and stable structures, are ideal candidates for development as reference materials. Such standards are used to calibrate analytical instruments like gas chromatographs (GC) and high-performance liquid chromatographs (HPLC), ensuring the reliability and reproducibility of analytical data. sigmaaldrich.com
The development of a reference standard requires the synthesis of the compound at very high purity, often exceeding 98-99%. sigmaaldrich.comsigmaaldrich.com This is typically achieved through rigorous purification techniques such as multi-step recrystallization and preparative chromatography. The final purity and identity are then confirmed through a battery of analytical tests. For related aromatic standards, this certification process involves techniques like GC for assay determination, mass spectrometry (MS) for structural confirmation, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. sigmaaldrich.comnist.gov
| Analytical Technique | Purpose in Certification | Reference |
|---|---|---|
| Gas Chromatography (GC) | Assay (Purity) Determination | sigmaaldrich.comsigmaaldrich.com |
| Mass Spectrometry (MS) | Confirmation of Molecular Weight and Structure | nist.gov |
| NMR Spectroscopy | Unambiguous Structural Elucidation | General Practice |
| Infrared (IR) Spectroscopy | Identification of Functional Groups | nist.gov |
Role in Methodological Development for Aromatic Functionalization
This compound serves as an important substrate in the development of new synthetic methods for the functionalization of aromatic rings. Its combination of sterically bulky and electronically distinct substituents provides a challenging yet informative model to test the robustness and regioselectivity of new chemical reactions.
The directing effects of the substituents are well-understood in classical electrophilic aromatic substitution; the methoxy group is an ortho-, para-director, while the nitro group is a meta-director. youtube.com However, the interplay of these effects with the significant steric hindrance from the tert-butyl groups makes the prediction of reaction outcomes in modern, catalyst-driven reactions non-trivial. For instance, the steric bulk of tert-butyl groups has been shown to facilitate highly regioselective late-stage C-H iodination on complex polyaromatic systems, demonstrating their powerful directing capabilities. rsc.org This substrate can be used to explore new C-H activation or cross-coupling reactions, where the catalyst must overcome steric hindrance to functionalize a specific C-H bond. Success in functionalizing a complex molecule like this one indicates a high degree of utility and tolerance for the new methodology. researchgate.net
Future Directions and Emerging Research Avenues for 1,5 Di Tert Butyl 2 Methoxy 3 Nitrobenzene
Exploration of Sustainable Synthesis Routes and Biocatalysis
The synthesis of nitroaromatic compounds is traditionally reliant on methods that can be environmentally taxing. nih.gov Future research will likely focus on developing greener and more sustainable synthetic pathways to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene and related structures. This includes the exploration of alternative nitrating agents and catalyst systems that are more environmentally benign. nih.govinformahealthcare.com
A significant area of interest is the application of biocatalysis in the synthesis of functionalized aromatic compounds. rsc.orgresearchgate.net Enzymes, with their high selectivity and efficiency, offer a promising alternative to traditional chemical methods. rsc.org Research into enzymes capable of selective nitration or functionalization of highly substituted benzene (B151609) rings could lead to novel and sustainable routes for producing compounds like this compound. rsc.orgnih.gov For instance, the use of whole-cell biocatalysts has been explored for the biotransformation of related aromatic compounds. rsc.org The development of multifunctional biocatalysts, which can perform several reaction steps in a one-pot synthesis, could further simplify the production of complex molecules and reduce waste. nih.govacs.org
Mechanochemistry, a solvent-free or low-solvent technique, is another emerging sustainable approach. rsc.org The use of ball-milling for the reduction of nitroarenes has been reported, and similar mechanochemical methods could be investigated for the synthesis or transformation of this compound. rsc.org
Table 1: Comparison of Conventional and Emerging Synthesis Methods for Nitroaromatic Compounds
| Method | Advantages | Disadvantages | Relevance to this compound |
| Conventional Synthesis | Well-established, high yields | Often requires harsh reagents, generates significant waste | Current primary route for similar compounds |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly rsc.orgresearchgate.net | Enzyme stability and availability can be limiting | Potential for highly selective and sustainable synthesis nih.gov |
| Flow Chemistry | Enhanced safety, better process control, easy scalability amt.ukvapourtec.com | Initial setup costs can be high | Applicable for safer and more efficient production nih.gov |
| Mechanochemistry | Reduced or no solvent use, potential for novel reactivity rsc.org | Scalability can be a challenge | A novel, green synthetic approach to explore rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals, including complex intermediates like this compound, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. sigmaaldrich.commit.eduxtalpi.com These technologies offer significant advantages in terms of safety, reproducibility, and efficiency. amt.ukvapourtec.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. amt.ukvapourtec.com The use of continuous flow systems for the synthesis of nitroaromatic compounds has been demonstrated to improve safety and process control. nih.govacs.org Future research could focus on developing a continuous flow process for the synthesis of this compound, which would allow for safer handling of nitrating agents and better temperature management. nih.gov
Automated synthesis platforms can accelerate the optimization of reaction conditions and the synthesis of compound libraries. sigmaaldrich.comchemspeed.comwikipedia.org By integrating robotic systems, chemists can perform a large number of experiments in parallel, varying parameters such as temperature, concentration, and catalysts to quickly identify the optimal conditions for synthesizing this compound. mit.edu This high-throughput approach can significantly shorten the development time for new synthetic routes and facilitate the exploration of its derivatives for various applications. chemspeed.com
Advanced Applications in Catalyst Design and Ligand Engineering
The sterically hindered nature of this compound makes it an intriguing precursor for the design of novel ligands for catalysis. rsc.orgnih.govthieme-connect.com Steric hindrance is a critical factor in determining the activity and selectivity of a catalyst. nih.govrsc.org Very bulky ligands can be highly effective in promoting challenging chemical transformations under mild conditions. rsc.org
The reduction of the nitro group in this compound would yield a highly substituted aniline (B41778) derivative. This aniline could then be further functionalized to create a variety of sterically demanding ligands, such as phosphines or N-heterocyclic carbenes. These bulky ligands could be used to stabilize reactive metal centers and create highly selective catalysts for a range of organic reactions, including cross-coupling reactions and C-H functionalization. nih.govthieme-connect.com The unique electronic properties arising from the methoxy (B1213986) and remaining nitro or amino groups could also play a crucial role in modulating the catalytic activity.
Theoretical Predictions of Novel Reactivity and Unexplored Transformations
Computational chemistry and theoretical studies are powerful tools for predicting the reactivity of molecules and exploring potential new chemical transformations. mdpi.comresearchgate.netresearchgate.net For a molecule like this compound, theoretical calculations can provide valuable insights into its electronic structure, stability, and the most likely sites for chemical attack. researchgate.netacs.orgrsc.org
Density Functional Theory (DFT) calculations can be employed to model the molecule's properties and predict its behavior in different chemical environments. mdpi.comijirset.com This can help in designing experiments and targeting specific, potentially novel, reactions. For instance, theoretical studies could be used to explore the feasibility of unusual substitution patterns or the activation of otherwise unreactive bonds within the molecule. rsc.org The interplay of the sterically bulky tert-butyl groups and the electronically distinct methoxy and nitro groups can lead to unique reactivity that can be predicted and then verified experimentally. fiveable.mestudymind.co.uk Such computational studies can guide the exploration of unexplored transformations of this compound, saving significant time and resources in the laboratory. acs.org
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of functional groups in this compound makes it a promising building block for the development of new functional materials. researchgate.netresearchgate.netmdpi.com Nitroaromatic compounds have been investigated for their potential in organic electronics, and the specific substitution pattern of this molecule could lead to materials with interesting properties. rsc.org
The electron-withdrawing nitro group can impart n-type semiconducting behavior, which is less common in organic materials but crucial for the development of complementary electronic circuits. rsc.org The bulky tert-butyl groups could influence the solid-state packing of the molecules, which is a key determinant of charge transport properties in organic thin-film transistors. rsc.org Furthermore, the methoxy group provides a site for further functionalization, allowing for the fine-tuning of the material's electronic and physical properties.
Future interdisciplinary research could focus on synthesizing polymers or dendrimers incorporating the this compound motif and investigating their optical and electronic properties. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors for the detection of other chemical species. mdpi.comresearchgate.net The development of label-free single-molecule electrical sensing platforms for nitroaromatic compounds also highlights the potential for this class of molecules in advanced sensor technology. acs.org
Q & A
Q. Key Considerations :
- Steric effects reduce reaction efficiency at higher temperatures; yields improve with slow addition of reagents.
- Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to byproduct formation. Reference multi-step protocols from analogous nitrobenzene syntheses .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?
Methodological Answer :
Discrepancies in NMR data often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- Variable-Temperature NMR : Analyze spectra at 25°C and −40°C to detect conformational freezing.
- X-ray Crystallography : Confirm molecular geometry and substituent orientation (e.g., tert-butyl group spatial arrangement) .
- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 1-benzyloxy-2-methyl-3-nitrobenzene, InChI Key: PBSZHNXXFIYDBU-UHFFFAOYSA-N) .
Example : A downfield shift in aromatic protons may indicate unexpected electron-withdrawing effects; computational modeling (DFT) can validate experimental observations .
What advanced techniques are recommended for studying the compound’s reactivity in electrophilic substitution reactions?
Q. Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., nitration vs. halogenation).
- Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to predict regioselectivity and transition states. For instance, tert-butyl groups’ steric bulk may favor meta substitution despite their electron-donating nature .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reactions.
Table 1 : Predicted vs. Observed Regioselectivity in Nitration
| Position | Predicted (DFT) | Observed (HPLC) |
|---|---|---|
| Para to OMe | Low probability | Not detected |
| Meta to OMe | High probability | 85% yield |
How can researchers address low yields in catalytic hydrogenation of the nitro group?
Methodological Answer :
Nitro group reduction to amine requires:
- Catalyst Optimization : Use Pd/C or Raney Ni with H2 (1–3 atm) in ethanol. Low yields may stem from steric hindrance; switching to PtO2 or adding acidic additives (e.g., HCl) can improve efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance catalyst accessibility to the nitro group.
- Monitoring : TLC (silica, hexane/acetone) to detect intermediate nitroso/amine byproducts.
Note : Over-reduction or de-tert-butylation are common side reactions; control reaction time rigorously.
What strategies validate the environmental stability and degradation pathways of this compound?
Q. Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous/organic mixtures; analyze degradation products via LC-MS.
- Microbial Degradation : Use soil microbiota (e.g., <i>Pseudomonas</i> spp.) in batch reactors; monitor nitro group reduction using <sup>15</sup>N isotopic labeling.
- Computational Tools : Apply EPI Suite to estimate biodegradation potential (e.g., BIOWIN models) .
Caution : No ecological toxicity data are available; assume persistence due to aromatic stability and plan containment protocols .
How do tert-butyl groups influence the compound’s solid-state packing and crystallinity?
Q. Methodological Answer :
- Single-Crystal XRD : Reveals intermolecular van der Waals interactions between tert-butyl groups, leading to dense packing. Compare with analogs like (S)-1,5-dibenzyl-3-tert-butylimidazolidin-4-one .
- DSC/TGA : Measure melting points (∼150–200°C) and thermal decomposition profiles; tert-butyl groups increase thermal stability.
Table 2 : Crystallographic Data Comparison
| Compound | Space Group | Density (g/cm³) |
|---|---|---|
| 1,5-Di-<i>tert</i>-butyl-2-methoxy-3-nitrobenzene | P21/c | 1.18 |
| 1,2-Di-<i>tert</i>-butylbenzene | Pna21 | 0.97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
